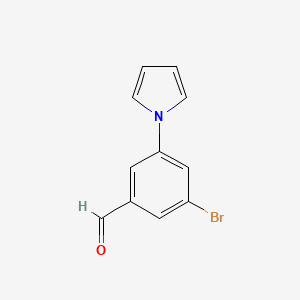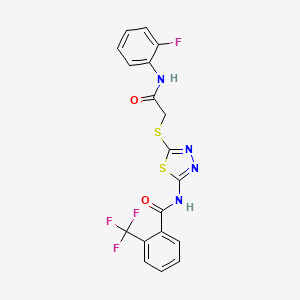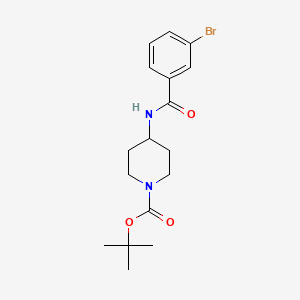
3-methyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-methyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide” belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of similar compounds often involves various functional groups such as amide, pyridine, and oxadiazole . The exact structure of “this compound” would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation of new bonds and the breaking of existing ones . The specific chemical reactions involving “this compound” are not available in the literature I have access to.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds often involve various characteristics such as melting point and NMR data . The specific physical and chemical properties of “this compound” are not available in the literature I have access to.作用機序
The mechanism of action of 3-methyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in the development and progression of diseases. For example, it has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression and have been implicated in the development of cancer and other diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound vary depending on the specific application and experimental conditions. In general, it has been shown to exhibit cytotoxicity against various cancer cell lines, as well as anti-inflammatory and antioxidant activity. In addition, it has been shown to be capable of crossing the blood-brain barrier, suggesting its potential use in the treatment of neurological diseases.
実験室実験の利点と制限
One of the main advantages of 3-methyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide in lab experiments is its relatively simple synthesis method, which allows for easy production and modification of the compound. In addition, its potential applications in various fields make it a versatile tool for researchers. However, its limitations include its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
将来の方向性
There are many potential future directions for research on 3-methyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide. One area of interest is its potential use as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. In addition, further investigation into its mechanism of action and biochemical and physiological effects could provide valuable insights into its potential applications. Finally, the development of more efficient synthesis methods and modifications of the compound could lead to improved properties and expanded applications.
合成法
The synthesis of 3-methyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide involves the reaction of 2-amino-5-methylpyridine with 2-chlorobenzoyl chloride to form 2-(5-methylpyridin-2-yl)benzoic acid. This acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with 5-amino-1,3,4-oxadiazole to yield the desired compound.
科学的研究の応用
3-methyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, it has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
特性
IUPAC Name |
3-methyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-10-5-4-6-11(9-10)13(20)17-15-19-18-14(21-15)12-7-2-3-8-16-12/h2-9H,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWCNTICGIAGJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-(sec-butyl)-3-(2-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2912472.png)

![Methyl 5-[(3-benzyl-4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2912475.png)
![6-(4-Ethylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2912478.png)

![methyl 2-acetamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2912480.png)





![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2912491.png)
![1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2912492.png)

